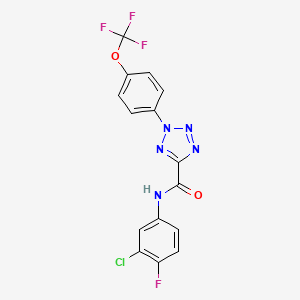

N-(3-cloro-4-fluorofenil)-2-(4-(trifluorometoxi)fenil)-2H-tetrazol-5-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C15H8ClF4N5O2 and its molecular weight is 401.71. The purity is usually 95%.

BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

- Aplicación: Los investigadores han aprovechado el motivo 3-cloro-4-fluorofenilo en este compuesto para identificar inhibidores de la tirosinasa. Un estudio de Mirabile et al. exploró sus efectos inhibitorios sobre la tirosinasa de Agaricus bisporus . Estos inhibidores podrían tener aplicaciones potenciales en trastornos relacionados con la piel, como la hiperpigmentación y el melanoma.

- Aplicación: Otro derivado de este compuesto, N-(3-cloro-4-fluorofenil)-1H-pirazolo[4,3-b]piridin-3-amina, se ha caracterizado como un modulador alostérico positivo del receptor mGluR4. Este hallazgo sugiere implicaciones terapéuticas potenciales para las afecciones neurológicas .

- Aplicación: Las quinazolinonas tienen amplias aplicaciones, incluidas propiedades antimaláricas, antitumorales, anticonvulsivas y antiinflamatorias. Los recientes avances en las síntesis de 4(3H)-quinazolinonas han destacado su versatilidad .

Inhibición de la tirosinasa

Modulación del receptor metabotrópico de glutamato

Química sintética y síntesis de quinazolinona

Mecanismo De Acción

Target of Action

The primary target of this compound is the metabotropic glutamate receptor 4 (mGlu4) . mGlu4 is a G-protein coupled receptor that plays a crucial role in the central nervous system. It is involved in various physiological processes, including the modulation of neurotransmitter release, neurodevelopment, and neuroprotection .

Mode of Action

This compound acts as a positive allosteric modulator (PAM) of mGlu4 . As a PAM, it enhances the receptor’s response to its natural ligand, glutamate, without directly activating the receptor itself. This results in an increased signal transduction and amplification of the receptor’s normal response .

Biochemical Pathways

The activation of mGlu4 by this compound influences several downstream biochemical pathways. These include the inhibition of cyclic AMP formation, modulation of calcium and potassium channels, and the activation of the mitogen-activated protein kinase pathway . These pathways play a significant role in neuronal excitability, synaptic plasticity, and the release of various neurotransmitters .

Pharmacokinetics

The compound has been characterized with suitable in vivo pharmacokinetic properties in three preclinical safety species .

Result of Action

The activation of mGlu4 by this compound can lead to various molecular and cellular effects. It has shown efficacy in preclinical rodent models of Parkinson’s disease , suggesting potential neuroprotective effects and a role in modulating motor control.

Actividad Biológica

N-(3-chloro-4-fluorophenyl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C15H8ClF4N5O2

- Molecular Weight : 401.71 g/mol

- IUPAC Name : N-(3-chloro-4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can include enzymes and receptors involved in disease pathways. The tetrazole ring is known for its ability to form hydrogen bonds and coordinate with metal ions, potentially influencing enzymatic activities.

Biological Activities

- Antimicrobial Activity : Initial studies indicate that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) in the low microgram range .

- Neuroprotective Effects : Research on related compounds suggests that tetrazole derivatives may offer neuroprotective effects by inhibiting neuroinflammation and oxidative stress pathways. For example, some derivatives have been shown to inhibit the NF-κB signaling pathway, which is crucial in neuroinflammatory responses .

- Enzyme Inhibition : The compound may also act as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl rings can enhance AChE inhibitory activity, suggesting that this compound might be optimized for such effects .

Case Study 1: Neuroprotective Properties

In a study examining the effects of tetrazole derivatives on Alzheimer's disease models, it was found that specific compounds could significantly improve cognitive function in scopolamine-induced memory impairment models. The mechanism was linked to reduced oxidative stress and inflammation in neuronal cells .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of tetrazole-containing compounds demonstrated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to traditional antibiotics. This suggests potential applications in treating infections resistant to conventional therapies .

Research Findings Summary Table

Propiedades

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8ClF4N5O2/c16-11-7-8(1-6-12(11)17)21-14(26)13-22-24-25(23-13)9-2-4-10(5-3-9)27-15(18,19)20/h1-7H,(H,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRIYWWSMECOIJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2N=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ClF4N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.